3-(hydroxymethyl)-1H-pyrazol-4-ol
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Overview
Description
3-(hydroxymethyl)-1H-pyrazol-4-ol is a heterocyclic compound that contains a pyrazole ring substituted with a hydroxymethyl group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by hydroxymethylation and hydroxylation reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-1H-pyrazol-4-ol.
Reduction: Formation of 3-(hydroxymethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-(hydroxymethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(hydroxymethyl)-1H-pyrazole
- 4-hydroxypyrazole
- 3,4-dihydroxypyrazole
Comparison
3-(hydroxymethyl)-1H-pyrazol-4-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. For example, 3-(hydroxymethyl)-1H-pyrazole lacks the hydroxyl group at the 4-position, which may result in different chemical behavior and biological interactions .
Properties
Molecular Formula |
C4H6N2O2 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1H-pyrazol-4-ol |
InChI |
InChI=1S/C4H6N2O2/c7-2-3-4(8)1-5-6-3/h1,7-8H,2H2,(H,5,6) |
InChI Key |
BHRAYESOFUXYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1O)CO |
Origin of Product |
United States |
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